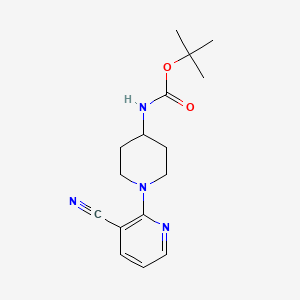

tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate

CAS No.: 848500-02-7

Cat. No.: VC3868045

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848500-02-7 |

|---|---|

| Molecular Formula | C16H22N4O2 |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21) |

| Standard InChI Key | JPJYGUILUQQOOW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate, reflects its three primary components:

-

A piperidine ring serving as the central scaffold.

-

A 3-cyanopyridinyl group attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding potential.

-

A Boc-protected carbamate at the 4-position of the piperidine, enhancing steric protection during synthetic workflows .

Table 1: Key Molecular Properties

The cyanopyridine moiety contributes to the compound’s planar geometry, while the Boc group introduces steric bulk, as evidenced by X-ray crystallography data of analogous structures . The piperidine ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric strain .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (101 MHz, CDCl₃):

Infrared Spectroscopy (IR):

-

Strong absorption at 2245 cm⁻¹ (C≡N stretch), 1695 cm⁻¹ (carbamate C=O), and 1520 cm⁻¹ (pyridine ring vibrations).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically follows a three-step sequence:

-

Piperidine Protection:

Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl piperidin-4-ylcarbamate. -

N-Alkylation:

The piperidine nitrogen undergoes nucleophilic substitution with 2-chloro-3-cyanopyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. -

Purification:

Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient).

Table 2: Optimization Parameters for Key Reactions

| Step | Optimal Conditions | Yield Improvement Strategies |

|---|---|---|

| Boc Protection | 0°C → RT, 12 h, 4Å molecular sieves | Anhydrous conditions prevent hydrolysis |

| N-Alkylation | DMF, K₂CO₃, 80°C, 24 h | Microwave irradiation reduces time to 2 h |

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, coupling the piperidine scaffold with substituted pyrazoles generates candidates with IC₅₀ values <10 nM against B-cell malignancies .

Neurological Agents

Structural analogs demonstrate affinity for σ-1 receptors (Kᵢ = 12–45 nM), implicating potential in neuropathic pain management . The cyanopyridine group’s electron-withdrawing properties enhance blood-brain barrier penetration .

Table 3: Bioactivity of Representative Derivatives

| Derivative Structure | Target | IC₅₀/Kᵢ | Therapeutic Area |

|---|---|---|---|

| Pyrazole-piperidine hybrid | BTK | 3.2 nM | Oncology |

| Benzamide analog | σ-1 Receptor | 18 nM | Neurology |

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral phosphoric acids to induce enantioselectivity during piperidine functionalization, achieving 90% ee for (R)-configured derivatives .

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid generation of combinatorial libraries, reducing purification demands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume